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Compound of Interest

Compound Name: 2-Fluoro-6-hydroxymethyl pyridine

Cat. No.: B151903 Get Quote

For Immediate Release

This technical guide provides a detailed analysis of the predicted spectral data for 2-Fluoro-6-

hydroxymethylpyridine, a compound of interest for researchers, scientists, and professionals in

drug development. Due to the limited availability of direct experimental data for this specific

molecule, this document leverages spectral information from structurally analogous compounds

to offer a comprehensive, predictive overview of its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) characteristics.

Predictive Spectral Data
The following tables summarize the predicted spectral data for 2-Fluoro-6-

hydroxymethylpyridine. These predictions are derived from the analysis of known data for

similar compounds, including 2-fluoro-6-methylpyridine, 2-fluoropyridine, and various

hydroxymethylpyridine derivatives.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~7.8 - 8.0 t ~8.0 H-4

~7.0 - 7.2 d ~8.0 H-3

~6.8 - 7.0 d ~8.0 H-5

~4.7 s - -CH₂-

~5.5 t (broad) ~5.0 -OH

Rationale for Prediction: The chemical shifts of the aromatic protons are predicted based on the

electron-withdrawing effects of the fluorine atom and the nitrogen atom in the pyridine ring. The

triplet for H-4 is expected due to coupling with the adjacent H-3 and H-5 protons. The

hydroxymethyl protons are expected to appear as a singlet, which may show coupling to the

hydroxyl proton under certain conditions. The hydroxyl proton itself is expected to be a broad

signal due to chemical exchange.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm) Assignment

~163 (d, ¹JCF ≈ 240 Hz) C-2

~150 (d, ³JCF ≈ 4 Hz) C-6

~140 (d, ³JCF ≈ 8 Hz) C-4

~115 (d, ²JCF ≈ 35 Hz) C-3

~110 (d, ²JCF ≈ 4 Hz) C-5

~65 -CH₂OH

Rationale for Prediction: The carbon attached to the fluorine (C-2) is expected to show a large

one-bond carbon-fluorine coupling constant. The other carbons in the ring will exhibit smaller

two- and three-bond couplings to the fluorine atom. The chemical shift of the hydroxymethyl

carbon is predicted based on typical values for primary alcohols.
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Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Broad, Medium O-H stretch (alcohol)

3100-3000 Medium Aromatic C-H stretch

2950-2850 Medium Aliphatic C-H stretch

1600-1450 Strong
C=C and C=N stretching

(pyridine ring)

1250-1150 Strong C-F stretch

1050-1000 Strong C-O stretch (primary alcohol)

Rationale for Prediction: The IR spectrum is expected to be dominated by a broad O-H

stretching band characteristic of the alcohol group. Aromatic and aliphatic C-H stretching bands

will also be present. The characteristic absorptions of the pyridine ring and a strong C-F

stretching band are also anticipated.

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

127 Molecular ion [M]⁺

110 [M - OH]⁺

98 [M - CH₂OH]⁺

78 [C₅H₄N]⁺

Rationale for Prediction: The mass spectrum is expected to show a molecular ion peak at m/z

127. Common fragmentation pathways for benzyl-type alcohols include the loss of a hydroxyl

radical (OH) or the entire hydroxymethyl group (CH₂OH). Fragmentation of the pyridine ring

would also be expected.

Experimental Protocols
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The following are general experimental protocols for obtaining the spectral data discussed

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The solution should be homogeneous.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR

tube.

Data Acquisition: Place the NMR tube in the spectrometer. The instrument will lock onto the

deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed to

optimize the magnetic field homogeneity.[1] For ¹H NMR, a standard pulse sequence is used.

For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a

volatile solvent (e.g., methylene chloride or acetone).[2]

Deposition on Salt Plate: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[2]

Solvent Evaporation: Allow the solvent to evaporate, leaving a thin film of the compound on

the plate.[2]

Data Acquisition: Place the salt plate in the sample holder of the IR spectrometer and

acquire the spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample, which can be a solid, liquid, or gas, is introduced into the

ion source of the mass spectrometer.[3]

Ionization: The sample molecules are ionized, often by bombarding them with a beam of

electrons (Electron Ionization, EI). This process may cause the molecules to fragment.[3][4]
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Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).[3][4]

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum.[5]

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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